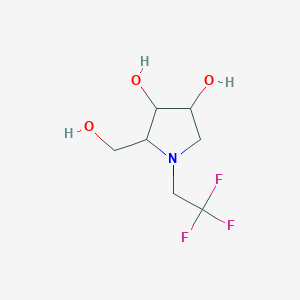
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol (HTP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HTP is a derivative of pyrrolidine, which is a heterocyclic organic compound commonly found in natural products and pharmaceuticals. HTP has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is not fully understood. However, it is believed that 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol exerts its biological activities by modulating various signaling pathways. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol also activates the p38 MAPK pathway, which is involved in cell proliferation and apoptosis. Furthermore, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to inhibit the replication of various viruses, including HIV and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in lab experiments is its ability to exhibit multiple biological activities. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for various research applications. However, one of the limitations of using 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. One potential area of research is the development of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol's anti-cancer properties for the development of novel cancer therapies. Additionally, the anti-viral properties of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol can be further explored for the development of anti-viral drugs. Further studies are also needed to elucidate the mechanism of action of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of 2,2,2-trifluoroethylamine with pyrrolidine-3,4-diol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. The purity of the synthesized 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol can be improved by using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to have anti-viral properties by inhibiting the replication of various viruses, including HIV and influenza virus.
Propriétés
Numéro CAS |
188905-44-4 |
|---|---|
Nom du produit |
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
Formule moléculaire |
C7H12F3NO3 |
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2 |
Clé InChI |
ITBZTMURQMEUAL-UHFFFAOYSA-N |
SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
SMILES canonique |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Synonymes |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
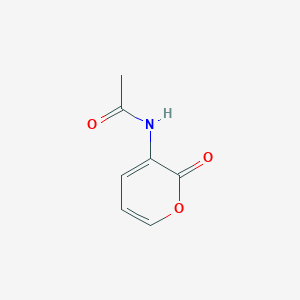
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
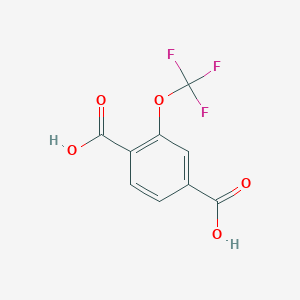
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
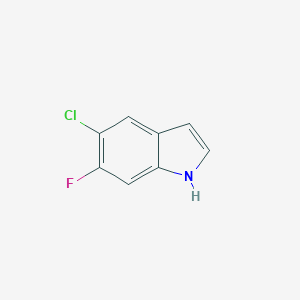
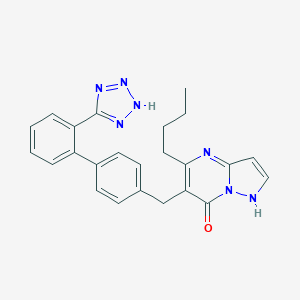
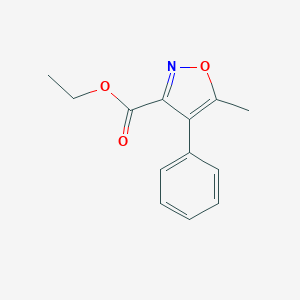
![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
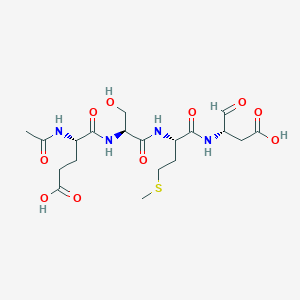
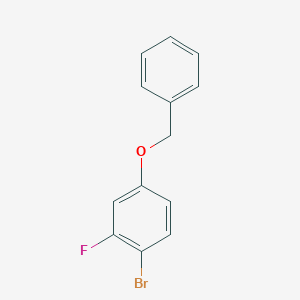
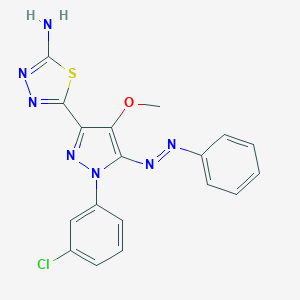
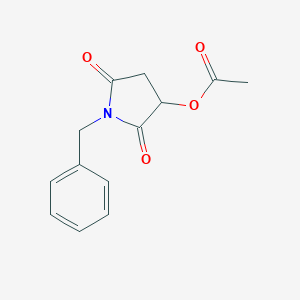
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)